3,4-Bis[(2-methylbenzoyl)amino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Bis[(2-methylbenzoyl)amino]benzoic acid is an organic compound with the molecular formula C23H19NO4. This compound is characterized by the presence of two 2-methylbenzoyl groups attached to the amino groups on a benzoic acid core. It is a white solid with a melting point of approximately 148-150 degrees Celsius .
Vorbereitungsmethoden
The preparation of 3,4-Bis[(2-methylbenzoyl)amino]benzoic acid typically involves the reaction of benzoyl chloride with methylaniline under basic conditions. The reaction proceeds as follows:
Synthetic Route: Benzoyl chloride reacts with methylaniline in the presence of a base to form the desired product.
Reaction Conditions: The reaction is carried out under basic conditions, often using a solvent such as ethanol, acetone, or dichloromethane.
Industrial Production: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield.
Analyse Chemischer Reaktionen
3,4-Bis[(2-methylbenzoyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3,4-Bis[(2-methylbenzoyl)amino]benzoic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3,4-Bis[(2-methylbenzoyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
3,4-Bis[(2-methylbenzoyl)amino]benzoic acid can be compared with other similar compounds, such as:
4-[(2-Methylbenzoyl)amino]benzoic acid: This compound has a similar structure but with only one 2-methylbenzoyl group.
3-(Methylamino)benzoic acid: This compound has a methylamino group instead of the 2-methylbenzoyl groups.
Para-aminobenzoic acid: Known for its use in the synthesis of folate and other pharmaceuticals.
The uniqueness of this compound lies in its dual 2-methylbenzoyl groups, which confer specific chemical and biological properties.
Eigenschaften
Molekularformel |
C23H20N2O4 |
---|---|
Molekulargewicht |
388.4 g/mol |
IUPAC-Name |
3,4-bis[(2-methylbenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C23H20N2O4/c1-14-7-3-5-9-17(14)21(26)24-19-12-11-16(23(28)29)13-20(19)25-22(27)18-10-6-4-8-15(18)2/h3-13H,1-2H3,(H,24,26)(H,25,27)(H,28,29) |
InChI-Schlüssel |
XBEWACZSSADZMS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)C(=O)O)NC(=O)C3=CC=CC=C3C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.